molecular formula C7H16ClNO2 B13324816 (R)-2-Amino-2-methylhexanoic acid hydrochloride CAS No. 73473-41-3

(R)-2-Amino-2-methylhexanoic acid hydrochloride

Cat. No.: B13324816
CAS No.: 73473-41-3
M. Wt: 181.66 g/mol
InChI Key: DJYRKWUMFWVEQP-OGFXRTJISA-N
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Description

®-2-Amino-2-methylhexanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and industrial applications. The compound is characterized by the presence of an amino group, a methyl group, and a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-methylhexanoic acid hydrochloride typically involves the esterification of amino acids. One common method is the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In industrial settings, the production of amino acid derivatives like ®-2-Amino-2-methylhexanoic acid hydrochloride often involves large-scale esterification processes. These processes utilize reagents such as thionyl chloride, sulfuric acid, and ion-exchange resins to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like ammonia and primary amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-Amino-2-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-methylhexanoic acid hydrochloride: The enantiomer of the compound, differing in its stereochemistry.

    2-Amino-2-methylpentanoic acid hydrochloride: A similar compound with a shorter carbon chain.

    2-Amino-2-methylbutanoic acid hydrochloride: Another related compound with an even shorter carbon chain

Uniqueness

®-2-Amino-2-methylhexanoic acid hydrochloride is unique due to its specific chiral configuration, which can influence its biological activity and interactions with enzymes. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers and other similar compounds .

Properties

CAS No.

73473-41-3

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2R)-2-amino-2-methylhexanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H/t7-;/m1./s1

InChI Key

DJYRKWUMFWVEQP-OGFXRTJISA-N

Isomeric SMILES

CCCC[C@](C)(C(=O)O)N.Cl

Canonical SMILES

CCCCC(C)(C(=O)O)N.Cl

Origin of Product

United States

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